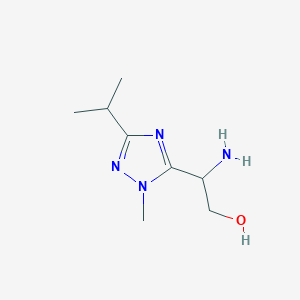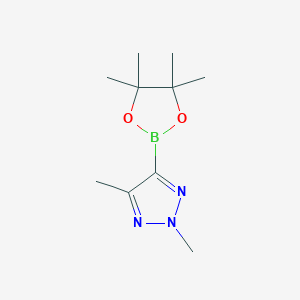![molecular formula C9H13Cl2N3 B13520561 (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of imidazopyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves the cyclocondensation of imidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. Common synthetic methodologies include cycloaddition, oxidative cyclization, and transannulation reactions . These reactions are often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as luminescent materials for optoelectronic devices and sensors. Its unique chemical properties make it suitable for various technological applications .
作用機序
The mechanism of action of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest .
類似化合物との比較
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A compound with similar structural features and applications in medicinal chemistry.
Ginsenoside Compound K: A natural product with potential therapeutic applications, though structurally different from imidazopyridines.
Uniqueness
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is unique due to its specific imidazopyridine core, which imparts distinct chemical and biological properties. Its versatility in various applications, from drug discovery to materials science, sets it apart from other similar compounds.
特性
分子式 |
C9H13Cl2N3 |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
(1R)-1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1 |
InChIキー |
ZIRCCCYAELHTMM-XCUBXKJBSA-N |
異性体SMILES |
C[C@H](C1=CN2C=CC=CC2=N1)N.Cl.Cl |
正規SMILES |
CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


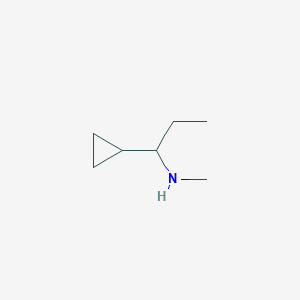

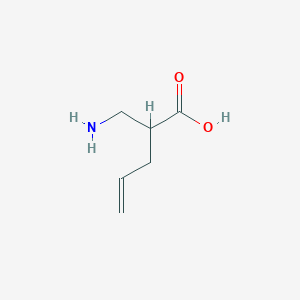

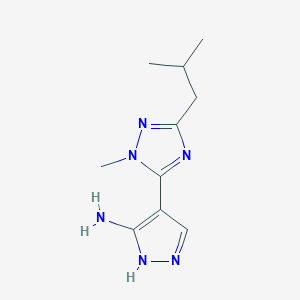
![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)




![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
